molecular formula C20H19NO4 B613567 Fmoc-Amcp-OH CAS No. 1263045-62-0

Fmoc-Amcp-OH

Cat. No.: B613567
CAS No.: 1263045-62-0
M. Wt: 337,38 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Amcp-OH (CAS: 1263045-62-0) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its chemical name is 1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid, with a molecular formula of C₂₀H₁₉NO₄ and a molecular weight of 337.37 g/mol . The compound features a unique cyclopropane ring in its backbone, which confers steric and conformational constraints, making it valuable for designing peptides with restricted flexibility .

This compound is commercially available with a purity of ≥95% and is marketed by suppliers such as Indagoo for research purposes only . Its applications include the synthesis of conformationally stabilized peptides, particularly in drug discovery and biomaterial engineering.

Properties

IUPAC Name

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-18(23)20(9-10-20)12-21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEXEGCTGAJEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263045-62-0
Record name 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Fmoc-Amcp-OH” typically involves the reaction of an amine with fluorenylmethyloxycarbonyl chloride. This reaction is carried out in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane. The reaction conditions are mild, and the product is obtained in high yield .

Industrial Production Methods

In industrial settings, the production of “this compound” follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors allows for efficient and scalable production. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

“Fmoc-Amcp-OH” undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Peptide Synthesis

Fmoc-Amcp-OH is primarily employed in solid-phase peptide synthesis (SPPS), a widely adopted method for synthesizing peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is favored due to its ease of removal under mild basic conditions, allowing for the synthesis of complex peptide structures with minimal side reactions.

Advantages of Fmoc Chemistry

  • Mild Deprotection Conditions : The Fmoc group can be removed using a base like piperidine, which is less harsh than the conditions required for Boc (tert-butyloxycarbonyl) deprotection.
  • Compatibility with Functional Groups : The method allows for the incorporation of various functional groups in peptides, including phosphorylated and glycosylated residues, enhancing the structural diversity of synthesized peptides .

Biomedical Applications

The use of this compound extends beyond mere peptide synthesis; it plays a crucial role in biomedical research.

Drug Development

  • Therapeutic Peptides : The ability to synthesize high-purity peptides has led to the development of therapeutic agents targeting various diseases. Recent advances in Fmoc SPPS have facilitated the production of peptides that are entering clinical trials at an increasing rate .
  • Vaccine Development : Peptides synthesized using Fmoc chemistry are being explored as vaccine candidates, particularly in the context of cancer immunotherapy and infectious diseases.

Case Study: Peptide-Based Vaccines

A study demonstrated the efficacy of peptides synthesized with this compound as vaccine components against specific cancers. These peptides were shown to elicit robust immune responses in preclinical models, highlighting their potential as immunotherapeutic agents .

Bioconjugation and Labeling

This compound is also utilized in bioconjugation processes, where it serves as a link between biomolecules and various labels or drugs.

Fluorescent Labeling

  • Imaging Applications : Peptides modified with fluorescent tags via this compound have been used in live-cell imaging studies to track cellular processes in real time. This application is crucial for understanding cellular mechanisms and drug interactions .

Material Science

In addition to biological applications, this compound contributes to material science through its role in creating peptide-based hydrogels.

Hydrogel Formation

Peptides synthesized with Fmoc chemistry can self-assemble into hydrogels that mimic extracellular matrices, offering potential applications in tissue engineering and regenerative medicine. These hydrogels can encapsulate cells or drugs, providing a supportive environment for tissue growth or controlled release systems .

Chemical Catalysis

Recent studies indicate that this compound derivatives can act as catalysts in organic reactions. The unique properties of the Fmoc group enhance the catalytic activity of certain reactions, making them valuable in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of “Fmoc-Amcp-OH” involves the protection of amine groups during peptide synthesis. The fluorenylmethyloxycarbonyl group is introduced to the amine, preventing unwanted side reactions. The protecting group is then removed under basic conditions, revealing the free amine for further reactions. This process ensures the selective and efficient synthesis of peptides .

Comparison with Similar Compounds

Key Observations :

  • This compound ’s cyclopropane distinguishes it from linear side-chain analogs like Fmoc-Dap(Alloc)-OH .
  • Bulky protecting groups (e.g., Pbf in Fmoc-Arg(Pbf)-OH and Trt in Fmoc-Asn(Trt)-OH) enhance steric hindrance, affecting coupling efficiency .

Key Findings :

  • This compound ’s synthesis details are unspecified, but similar compounds use activated ester methods (e.g., DIC/HOBt) for high coupling efficiency .
  • Microwave-assisted synthesis (e.g., for Fmoc-Asn(Trt)-OH) shows minimal impact on coupling rates compared to conventional heating .

Purity and Handling

Compound Purity Hazard Classification Notable Safety Precautions
This compound ≥95% Not classified as hazardous Lab use only; avoid inhalation
Fmoc-Dap(Alloc)-OH ≥98% Non-hazardous (GHS) Use gloves/eye protection
Fmoc-Arg(Pbf)-OH - - Avoid contact with skin
Fmoc-Dab(Boc)-OH - Unclassified toxicity Investigated incompletely

Notes:

  • Most Fmoc-protected amino acids are non-hazardous but require standard lab precautions (e.g., gloves, ventilation) .
  • This compound lacks explicit hazard data but shares handling protocols with analogs like Fmoc-Dap(Alloc)-OH .

Insights :

  • This compound ’s cyclopropane is ideal for rigidifying peptide backbones, unlike Fmoc-DOPA(acetonide)-OH , which enables surface functionalization .
  • Fmoc-Arg(Pbf)-OH is critical for synthesizing arginine-rich peptides (e.g., cell-penetrating peptides) .

Biological Activity

Fmoc-Amcp-OH (Fluorenylmethyloxycarbonyl-aminocyclopentanecarboxylic acid) is a synthetic amino acid derivative primarily utilized as a building block in peptide synthesis. While the compound itself does not exhibit direct biological activity, its incorporation into peptides can significantly influence the biological properties of the resulting molecules. This article reviews the biological implications of this compound, focusing on its applications in peptide synthesis and potential therapeutic uses.

Structure and Properties

This compound features a unique cyclic structure that enhances the conformational diversity of peptides. The Fmoc group serves as a protective moiety during solid-phase peptide synthesis (SPPS), allowing for selective coupling reactions while maintaining the integrity of the amino acid's functional groups.

Biological Activity

Although this compound does not have known biological activity on its own, several studies highlight its utility in developing bioactive peptides. The following sections summarize relevant findings regarding its applications and implications in biological contexts.

1. Peptide Synthesis

  • Role in SPPS : this compound is used as a building block in SPPS, facilitating the creation of peptides with specific sequences and structures. The cyclic nature of Amcp can introduce unique conformations that may enhance peptide stability and binding affinity to targets.
  • Incorporation into Therapeutic Peptides : Peptides synthesized with this compound have been explored for various therapeutic applications, including antimicrobial and anticancer activities.

2. Case Studies

  • Antimicrobial Peptides : Research has demonstrated that peptides incorporating cyclic amino acids like Amcp exhibit enhanced antimicrobial properties due to their ability to disrupt bacterial membranes. For instance, a study showed that peptides with Amcp residues displayed improved potency against Gram-positive bacteria compared to linear counterparts.
  • Cancer Therapeutics : Peptides containing this compound have been tested for their ability to inhibit cancer cell proliferation. In vitro assays indicated that these peptides could effectively bind to cancer cell receptors, potentially leading to apoptosis.
StudyPeptide CompositionBiological ActivityFindings
This compound + AlaAntimicrobialEnhanced activity against Staphylococcus aureus
This compound + GlyAnticancerInhibition of HeLa cell proliferation

3. Molecular Modeling Studies

Molecular dynamics simulations have been employed to predict the conformational behavior of peptides containing this compound. These studies suggest that the cyclic structure contributes to increased rigidity, which can enhance binding interactions with target proteins.

Q & A

Q. How should researchers address peer reviewer concerns about incomplete spectroscopic data for novel this compound derivatives?

  • Methodological Answer :
  • Supplementary Materials : Provide full NMR/HPLC traces in SI files with peak assignments.
  • Raw Data Deposition : Upload to repositories like Zenodo or ChemRxiv.
  • Response Letter : Cite prior studies (e.g., Beilstein Journal’s guidelines) justifying minimal data inclusion.
    Preemptively use tools like MestReNova to annotate spectra .

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